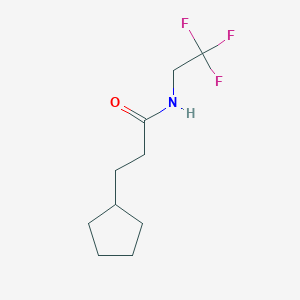

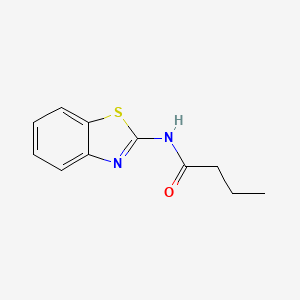

![molecular formula C16H20N4O4S B2892330 2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine CAS No. 725215-07-6](/img/structure/B2892330.png)

2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine” consists of a pyrimidine ring attached to a piperazine ring via a sulfonyl group. The piperazine ring is further substituted with a 2,5-dimethoxyphenyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, and density can be found in chemical databases .

Applications De Recherche Scientifique

Synthesis and Anticancer Activity

A study by Mallesha et al. (2012) described the synthesis of a series of new derivatives structurally related to 2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine, demonstrating their antiproliferative effects against human cancer cell lines. Notably, compounds within this series exhibited significant activity, with specific derivatives identified as potential anticancer agents warranting further investigation (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Supramolecular Chemistry

Elacqua et al. (2013) explored the crystal engineering principles to prepare organic co-crystals and salts involving sulfadiazine and pyridines, revealing insights into the hydrogen-bond motifs and interactions that could be relevant for designing new materials or drugs (Elacqua, Bučar, Henry, Zhang, & MacGillivray, 2013).

Multifunctional Antioxidants

Research by Jin et al. (2010) synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide possessing antioxidant and chelating groups. These compounds showed promising results in protecting cells against oxidative stress, suggesting their potential in treating age-related diseases like cataracts, macular degeneration, and Alzheimer's dementia (Jin, Randazzo, Zhang, & Kador, 2010).

Antimicrobial and Anti-Histaminic Activity

Studies have also investigated the antimicrobial and anti-histaminic activities of derivatives, offering insights into their potential pharmacological applications beyond anticancer and antioxidant effects. For instance, Ammar et al. (2004) and Rahaman et al. (2009) reported on the synthesis and biological activity evaluation of derivatives, highlighting their potential as antimicrobial and anti-histaminic agents (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004); (Rahaman, Pasad, Kumar, & Kumar, 2009).

Mécanisme D'action

While the specific mechanism of action for “2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine” is not available, it’s worth noting that pyrimidine-based anti-inflammatory agents generally function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of prostaglandin E2 .

Propriétés

IUPAC Name |

2-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S/c1-23-13-4-5-14(24-2)15(12-13)25(21,22)20-10-8-19(9-11-20)16-17-6-3-7-18-16/h3-7,12H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYFLUJEVATBGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]-6-(trifluoromethyl)pyridine](/img/structure/B2892250.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2892258.png)

![N-(cyclohexylmethyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2892261.png)

![1-[(5R,9'Ar)-spiro[1,3-oxazinane-5,4'-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine]-3-yl]-2-chloroethanone](/img/structure/B2892262.png)

![1-[6-(2-METHYLPHENYL)PYRIDAZIN-3-YL]PIPERIDINE-3-CARBOXYLIC ACID](/img/structure/B2892266.png)

![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2892267.png)

![3-methyl-6-{[1-(4-methylpiperazine-1-carbonyl)piperidin-3-yl]oxy}pyridazine](/img/structure/B2892269.png)

![5-Oxo-5-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)pentanoic acid](/img/structure/B2892270.png)